![molecular formula C11H19N3S B13220280 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a compound that features both imidazole and piperidine moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1-methylimidazole with an appropriate thiol to form the thioether linkage. This intermediate is then reacted with a piperidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-ol: Contains a similar imidazole ring but lacks the piperidine moiety.
1-Methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with different functional groups.
2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride: Similar structure but with different substituents.
Uniqueness
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is unique due to the presence of both imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
VMHVLTNPEUYAKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


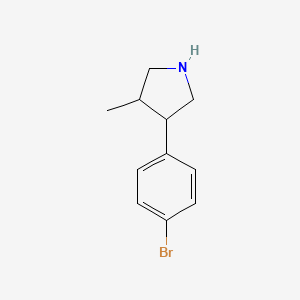


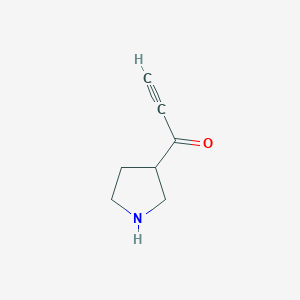


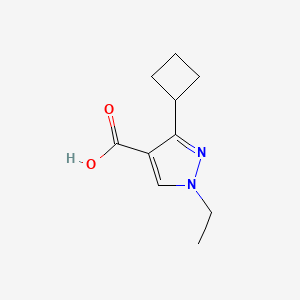
amine](/img/structure/B13220255.png)

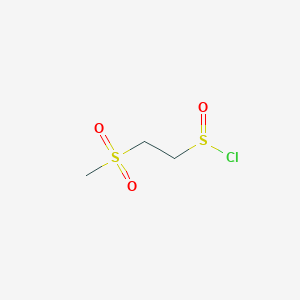

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
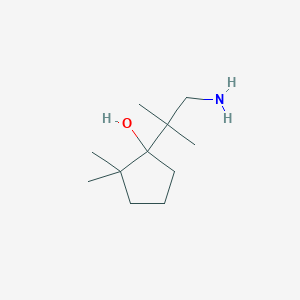
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
